2-(2,3-Dihydrobenzofuran-5-yl)acetonitril

Übersicht

Beschreibung

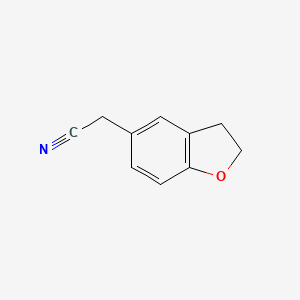

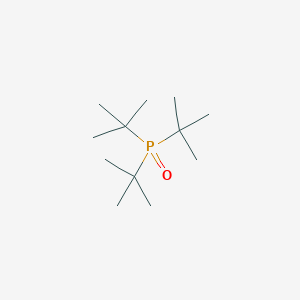

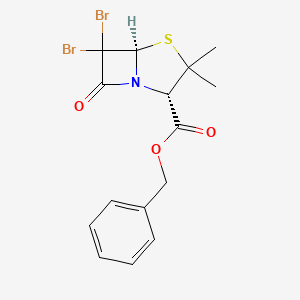

2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile is a chemical compound with the molecular formula C10H9NO and a molecular weight of 159.19 . It is a heterocyclic compound that belongs to the class of benzofurans .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring by proton quantum tunneling, which has fewer side reactions and high yield . A specific synthesis method for 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile is not available in the retrieved data.Molecular Structure Analysis

The molecular structure of 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile consists of a benzofuran ring attached to an acetonitrile group . The benzofuran ring is a heterocyclic compound that consists of a fused benzene and furan ring .Chemical Reactions Analysis

While specific chemical reactions involving 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile are not available in the retrieved data, benzofuran derivatives have been shown to undergo a variety of chemical reactions. For instance, benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .Physical And Chemical Properties Analysis

2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile is a heterocyclic compound with a molecular weight of 159.19 . It should be stored in a dry environment at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthese von bioaktiven Molekülen

2-(2,3-Dihydrobenzofuran-5-yl)acetonitril dient als Vorläufer bei der Synthese verschiedener bioaktiver Moleküle. Seine Struktur ist entscheidend für die Bildung von Verbindungen, die eine Reihe von biologischen Aktivitäten aufweisen, darunter antibakterielle, antioxidative und Antitumor-Eigenschaften . Die Fähigkeit der Verbindung, verschiedene chemische Reaktionen einzugehen, macht sie zu einem wertvollen Baustein in der pharmazeutischen Chemie.

Kristallstruktur-Analyse

Die Verbindung wurde in der Kristallographie verwendet, um molekulare Konformationen und intermolekulare Kräfte zu verstehen. Forscher haben Derivate dieser Verbindung synthetisiert und ihre Kristallstrukturen mithilfe von Röntgenbeugung analysiert, was entscheidend für die Entwicklung von Medikamenten mit spezifischen Zielinteraktionen ist .

Dichtefunktionaltheorie (DFT)-Studien

DFT-Berechnungen werden durchgeführt, um die molekulare Struktur von Verbindungen zu optimieren, die von this compound abgeleitet sind. Diese Studien helfen bei der Vorhersage der physikalischen und chemischen Eigenschaften der Moleküle, was für das Verständnis ihrer Reaktivität und Stabilität unerlässlich ist .

Entwicklung von Kinase-Inhibitoren

Verbindungen, die die Benzofuranstruktur enthalten, haben sich als potenzielle Kinase-Inhibitoren erwiesen. Diese Inhibitoren können die Zellproliferation durch verschiedene Mechanismen hemmen, darunter die Induktion von Apoptose und die Hemmung von VEGFR-2, die vielversprechend für die Krebstherapie sind .

Synthese von sedativ-hypnotischen Medikamenten

Der strukturelle Baustein von this compound findet sich in sedativ-hypnotischen Medikamenten wie Ramelteon, das eine hohe Affinität für Melatoninrezeptoren aufweist und zur Behandlung von Schlafstörungen eingesetzt wird. Dies unterstreicht die Bedeutung der Verbindung in der neuropsychiatrischen Medikamentenentwicklung .

Analyse des elektrostatischen Potenzials der Moleküle (MEP)

Die MEP-Analyse von Derivaten dieser Verbindung ermöglicht es Forschern, die elektrophilen Reaktionsbereiche zu bestimmen, was entscheidend ist, um zu verstehen, wie diese Moleküle mit anderen Substanzen interagieren und um ihre Reaktivität in verschiedenen chemischen Prozessen vorherzusagen .

Synthese von Naturprodukten

Das Benzofuran-Ringsystem ist eine übliche Struktur in Naturprodukten. Die Synthese von Naturproduktanalogen mit dem 2,3-Dihydrobenzofuran-Kern kann zur Entdeckung neuer Medikamente mit vielfältigen pharmakologischen Aktivitäten führen .

Freiradikalische Cyclisierungsreaktionen

Innovative Synthesemethoden, die auf freien Radikalen basierende Cyclisierungs-Kaskaden beinhalten, verwenden this compound, um komplexe polycyclische Benzofuran-Verbindungen zu konstruieren. Diese Methoden sind entscheidend für die Herstellung anspruchsvoller molekularer Architekturen .

Wirkmechanismus

Target of Action

2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile, also known as DBAN, is a heterocyclic compound that contains a benzofuran ring and a nitrile group

Mode of Action

These activities suggest that DBAN may interact with its targets, leading to changes that inhibit cell growth, particularly in cancer cells .

Biochemical Pathways

, it can be inferred that DBAN likely affects multiple biochemical pathways, leading to downstream effects such as cell growth inhibition.

Pharmacokinetics

. These properties suggest that DBAN may also have good bioavailability.

Result of Action

Biochemische Analyse

Biochemical Properties

2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. Furthermore, 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity .

Dosage Effects in Animal Models

The effects of 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At high doses, 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound.

Transport and Distribution

The transport and distribution of 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile may be transported into the mitochondria, where it can influence mitochondrial function.

Subcellular Localization

The subcellular localization of 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile may be localized to the nucleus, where it can interact with transcription factors and influence gene expression .

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-5-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZGPMWFOOVMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450766 | |

| Record name | (2,3-Dihydro-1-benzofuran-5-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196399-53-8 | |

| Record name | 2,3-Dihydro-5-benzofuranacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196399-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dihydro-1-benzofuran-5-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyridine, 2-[(trifluoromethyl)thio]-](/img/structure/B1366735.png)

![1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1366751.png)

![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1366753.png)